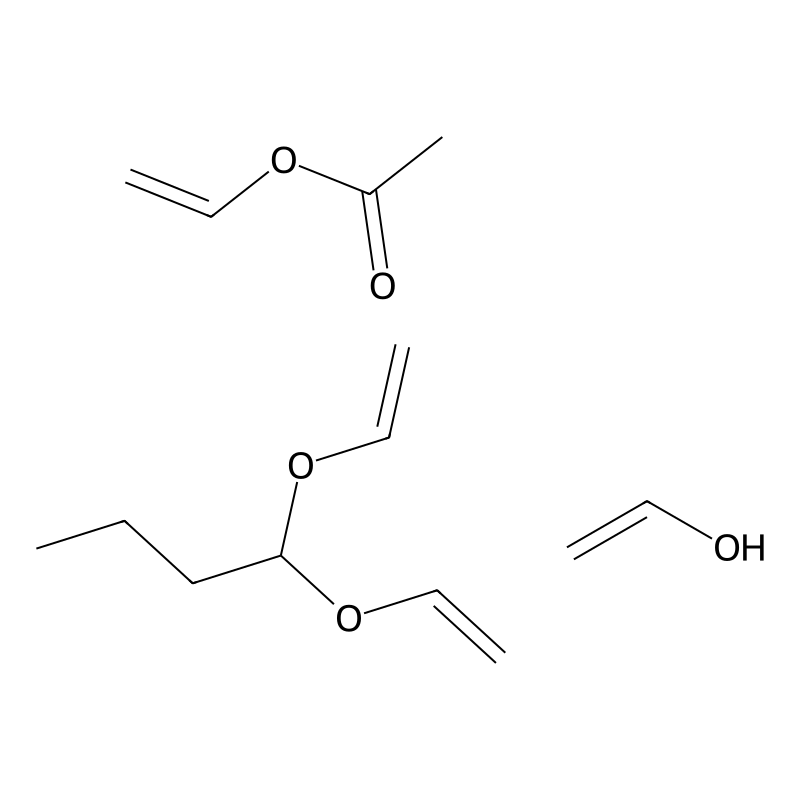1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Enhancing Functionality of Laminated Glass
Traditionally, PVB finds extensive use as the interlayer material in laminated glass for windshields, architectural panels, and solar panels []. However, research is ongoing to improve its functionality in these contexts. For instance, scientists are exploring methods to incorporate functional nanoparticles into PVB to enhance its properties like UV protection, self-cleaning abilities, and even heat insulation [].
Development of Novel Electrodes
The unique properties of PVB, such as good film-forming ability and chemical stability, have led to research on its application in developing novel electrodes. A study published in the journal Electrochimica Acta describes the creation of a solid-state reference electrode using a PVB membrane. This electrode exhibited promising stability and potential for use in decentralized chemical measurements, including wearable sensors [].
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is a chemical compound with the molecular formula and a molecular weight of approximately 272.337 g/mol. This compound is characterized by its unique structure, which includes multiple reactive functional groups that make it suitable for various applications in chemical synthesis and material science. It is known for its moderate density of 1.083 g/mL at 25ºC and a boiling point of 166.1ºC at standard atmospheric pressure .
The chemical reactivity of 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate can be attributed to the presence of both ethenol and ethenyl acetate moieties. These components allow the compound to participate in several types of reactions, including:
- Esterification: The reaction between carboxylic acids and alcohols to form esters, which can yield various derivatives.
- Polymerization: The ability to polymerize under appropriate conditions, leading to the formation of larger molecular structures that can be used in various industrial applications.
- Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to regenerate its constituent alcohols and acids.
Synthesis of 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate can be achieved through several methods:
- Direct Ethenolysis: Reacting butane derivatives with ethenol and ethenyl acetate under controlled conditions can yield the desired compound.
- Catalytic Processes: Utilizing acid or base catalysts can enhance the efficiency of the reaction, leading to higher yields.
- Polymerization Techniques: Employing radical polymerization methods may also allow for the synthesis of this compound in a polymeric form.
The versatility of 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate lends itself to various applications:
- Adhesives and Sealants: Its polymeric nature makes it suitable for use in adhesives and sealants in construction and automotive industries.
- Coatings: Can be utilized in protective coatings due to its chemical stability and resistance properties.
- Intermediate in Synthesis: Acts as a valuable intermediate in organic synthesis for producing other chemical compounds.
Interaction studies involving 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate focus on its behavior in different environments and with various reagents. These studies help elucidate its stability, reactivity, and potential toxicological effects when used in consumer products or industrial applications. Understanding these interactions is crucial for ensuring safety and efficacy in its applications .
Several compounds share structural similarities with 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethenyl Acetate | C4H6O2 | Commonly used as an industrial solvent |
| Butyl Acrylate | C7H12O2 | Known for its use in coatings and adhesives |
| Vinyl Acetate | C4H6O2 | Widely used as a monomer for polymer production |
Uniqueness of 1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate
What sets 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate apart from similar compounds is its combination of multiple reactive sites that allow for diverse chemical transformations while maintaining stability under various conditions. This multifaceted reactivity makes it particularly valuable in both industrial applications and research settings.
Other CAS
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).







